3-methylpurin-6-amine

Autophagy PI3K inhibitor Selectivity

3-Methylpurin-6-amine (CAS 5142-23-4), commonly referred to as 3-methyladenine (3-MA), is a cell-permeable purine analog that functions as a phosphatidylinositol 3-kinase (PI3K) inhibitor. It is widely employed as a pharmacological tool to suppress autophagy by targeting class III PI3K (Vps34), thereby blocking autophagosome formation.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B7821291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylpurin-6-amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC(=C2C1=NC=N2)N
InChIInChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H3
InChIKeyFSASIHFSFGAIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpurin-6-amine (3-Methyladenine, 3-MA) — Autophagy Inhibitor Procurement & Differentiation Guide


3-Methylpurin-6-amine (CAS 5142-23-4), commonly referred to as 3-methyladenine (3-MA), is a cell-permeable purine analog that functions as a phosphatidylinositol 3-kinase (PI3K) inhibitor [1]. It is widely employed as a pharmacological tool to suppress autophagy by targeting class III PI3K (Vps34), thereby blocking autophagosome formation . However, 3‑MA also inhibits class I PI3K, a property that distinguishes it from more selective Vps34 inhibitors and underlies its complex, context‑dependent effects on autophagic flux [2].

Why 3-Methylpurin-6-amine Cannot Be Replaced by Generic Autophagy Inhibitors


3-Methylpurin-6-amine occupies a unique pharmacological niche among autophagy inhibitors. Unlike late-stage blockers such as chloroquine or bafilomycin A1, 3‑MA targets the initiation phase of autophagy . Compared with pan-PI3K inhibitors like wortmannin and LY294002, 3‑MA exhibits a distinct kinetic profile—persistent class I PI3K inhibition combined with transient class III PI3K suppression—that can paradoxically promote autophagy under nutrient‑rich conditions [1]. This dual behavior invalidates the assumption that any PI3K inhibitor or autophagy blocker can be substituted for 3‑MA without altering experimental outcomes.

Quantitative Differentiation Evidence for 3-Methylpurin-6-amine Against Closest Comparators


Kinase Selectivity Profile: 3-Methylpurin-6-amine vs. Pan-PI3K Inhibitors

3-Methylpurin-6-amine (3-MA) demonstrates a clear preference for class III PI3K (Vps34; IC₅₀ = 25 μM) over class IB PI3Kγ (IC₅₀ = 60 μM) in HeLa cells . In contrast, the pan-PI3K inhibitors wortmannin and LY294002 show substantially higher potency but negligible isoform discrimination: wortmannin inhibits autophagy with an IC₅₀ of ~30 nM and LY294002 with an IC₅₀ of ~10 μM in isolated rat hepatocytes [1]. The ~800‑fold potency difference between 3‑MA and wortmannin means that 3‑MA requires millimolar concentrations to achieve autophagy inhibition, a factor that must be considered in experimental design.

Autophagy PI3K inhibitor Selectivity Vps34

Context-Dependent Autophagy Modulation: 3-Methylpurin-6-amine vs. Wortmannin

Under nutrient‑rich conditions, prolonged treatment with 3‑MA (≥9 h) significantly increases autophagic flux, whereas wortmannin does not promote autophagy regardless of nutrient status [1]. In wild‑type MEFs, 3‑MA (10 mM, 9 h) induced a marked increase in LC3‑II conversion and GFP‑LC3 puncta formation; wortmannin (1 μM) failed to produce the same effect under identical conditions [1]. Conversely, both inhibitors suppress starvation‑induced autophagy.

Autophagy Nutrient-rich Starvation Wortmannin

In Vivo Atheroprotection: 3-Methylpurin-6-amine Outperforms LY294002

Systemic administration of 3‑MA significantly reduced atherosclerotic plaque size and increased lesion stability in ApoE⁻/⁻ mice fed a high‑fat diet, whereas LY294002 showed no such protective effect [1]. Quantitatively, 3‑MA treatment led to a marked reduction in plaque area (p < 0.05 vs. control) and enhanced expression of atheroprotective cytokines (IL‑10, TGF‑β, IL‑35) and Foxp3 [1]. LY294002 did not alter plaque burden or stability markers under the same regimen.

Atherosclerosis In vivo LY294002 Plaque stability

Unique Cytotoxicity Profile Across Diverse Cell Lines: 3-Methylpurin-6-amine vs. Multiple Autophagy Inhibitors

In a comparative screen of autophagy inhibitors acting at different stages (initiation, nucleation, completion), only 3‑MA induced a consistent and abrupt decrease in cell viability across a panel of ontologically unrelated human cell lines [1]. Compounds tested included SAR405 (selective Vps34 inhibitor), chloroquine, bafilomycin A1, SBI‑0206965, and MHY1485. 3‑MA‑mediated cell death was associated with massive DNA damage (γ‑H2A.X phosphorylation) and occurred independently of its autophagy‑blocking activity [1].

Cytotoxicity DNA damage SAR405 Chloroquine

Potency and Solubility vs. a 3-Methylpurin-6-amine Derivative (Cpd18)

A chemically modified derivative of 3‑MA, referred to as Cpd18 (Autophagy Inhibitor IV), exhibits superior potency: it blocks 80% of starvation‑induced autophagy at 1 mM with an IC₅₀ of 0.67 mM, compared to 6 mM for the parent compound 3‑MA . Additionally, Cpd18 displays 5‑fold higher water solubility and 30‑fold higher DMSO solubility than 3‑MA . However, 3‑MA remains the historical reference standard and its distinct temporal inhibition pattern on class I vs. class III PI3K is not replicated by Cpd18 [1].

Cpd18 IC50 Solubility Autophagy inhibition

High-Value Application Scenarios for 3-Methylpurin-6-amine Based on Verified Differentiation


Mechanistic Studies of Basal vs. Starvation-Induced Autophagy

3-Methylpurin-6-amine (3-MA) is the only tool compound that can both promote autophagy under nutrient-rich conditions and inhibit it under starvation, as demonstrated by Wu et al. (2010) [1]. This unique property enables researchers to dissect the differential roles of class I and class III PI3K in autophagy regulation. Procurement of 3‑MA is essential for experiments designed to interrogate the mTOR‑independent, PI3K‑class‑switch model of autophagy control.

Preclinical Atherosclerosis Models Requiring Autophagy Modulation

In ApoE⁻/⁻ mouse models of atherosclerosis, 3-MA is the only PI3K inhibitor shown to reduce plaque burden and enhance lesion stability, whereas LY294002 is ineffective [2]. This scenario mandates the use of 3-MA over other PI3K inhibitors for any study investigating the intersection of autophagy, foam cell formation, and vascular inflammation.

DNA Damage and Cytotoxicity Screening in Cancer Cell Panels

3-MA uniquely induces consistent, caspase‑independent cell death accompanied by γ‑H2A.X‑marked DNA damage across multiple human cancer cell lines, a property not shared by SAR405, chloroquine, or bafilomycin A1 [3]. This makes 3‑MA the preferred compound for screening campaigns that aim to identify autophagy‑independent cytotoxic mechanisms in oncology.

Historical Comparator Studies with New-Generation Vps34 Inhibitors

When evaluating novel selective Vps34 inhibitors, 3‑MA serves as the indispensable reference standard. Its well‑characterized IC₅₀ values (Vps34 = 25 μM, PI3Kγ = 60 μM) and dual class I/III PI3K inhibition profile provide a benchmark against which the selectivity and potency of next‑generation compounds can be measured.

Quote Request

Request a Quote for 3-methylpurin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.